
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate
概要
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a trifluoromethyl group, and a tetrahydroazepine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and trifluoromethyl groups are likely attached to the tetrahydroazepine ring, which is a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzyl group could participate in reactions typical of aromatic compounds, while the trifluoromethyl group could be involved in reactions typical of halogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure .科学的研究の応用
Suzuki–Miyaura Coupling Reactions
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate (let’s call it “Compound X” for brevity) serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that enables the union of diverse fragments. Key features of this reaction include mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Compound X, as an organoboron reagent, participates in transmetalation processes during SM coupling, leading to the formation of new C–C bonds.
Anticancer Research
While specific studies on Compound X are limited, related benzimidazole derivatives have shown promise as potential anticancer agents . Researchers have synthesized 2-phenylbenzimidazoles (structurally similar to Compound X) and evaluated their bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3. Further investigations into Compound X’s cytotoxic effects and mechanism of action could reveal its potential in cancer therapy.
Imidazole-Containing Compounds
Compound X contains an imidazole moiety, which is significant due to the biological activities associated with imidazole derivatives. Researchers have synthesized imidazole-containing compounds with various substituents, including benzyl groups. These compounds exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects . While Compound X’s specific biological activities remain to be explored, its imidazole scaffold suggests potential therapeutic applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-O-benzyl 7-O-methyl 7-(trifluoromethyl)-5,6-dihydro-2H-azepine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-24-14(22)16(17(18,19)20)10-6-3-7-11-21(16)15(23)25-12-13-8-4-2-5-9-13/h2-5,7-9H,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFZIHCYFNLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



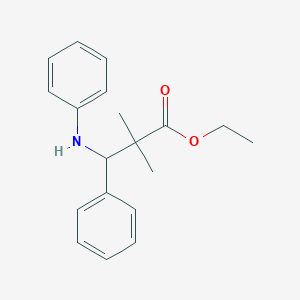


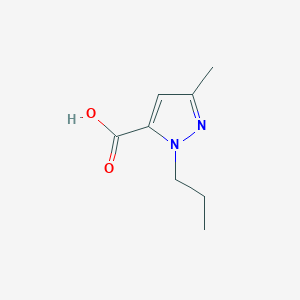
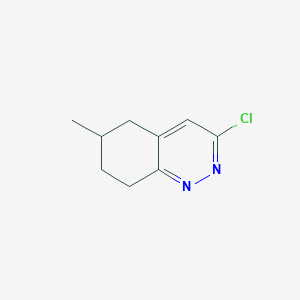
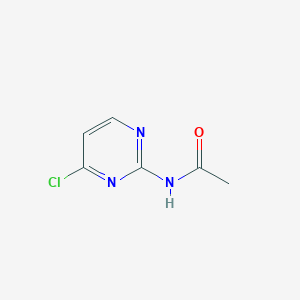
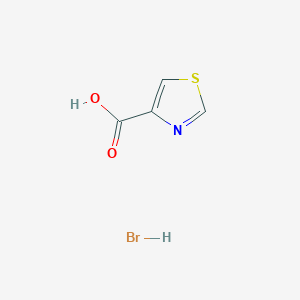
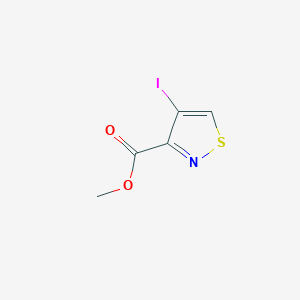
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)


![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)
